molecular formula C10H6FNO2 B15210874 4-(2-Fluorobenzylidene)oxazol-5(4H)-one

4-(2-Fluorobenzylidene)oxazol-5(4H)-one

Cat. No.: B15210874
M. Wt: 191.16 g/mol
InChI Key: VVOQAOLTJQNMPG-UITAMQMPSA-N
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Description

4-(2-Fluorobenzylidene)oxazol-5(4H)-one is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorobenzylidene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of substituted benzoyl glycine with 2-fluorobenzaldehyde in the presence of fused sodium acetate and acetic anhydride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The fluorobenzylidene group can participate in substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.

Scientific Research Applications

4-(2-Fluorobenzylidene)oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzylidene group can interact with various enzymes and receptors, leading to changes in their activity. This can result in the modulation of biological processes, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications.

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

(4Z)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)5-9-10(13)14-6-12-9/h1-6H/b9-5-

InChI Key

VVOQAOLTJQNMPG-UITAMQMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)OC=N2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC=N2)F

Origin of Product

United States

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